An In-Depth Technical Guide to the Mechanism of Action of Liensinine Diperchlorate
An In-Depth Technical Guide to the Mechanism of Action of Liensinine Diperchlorate
For Researchers, Scientists, and Drug Development Professionals
Liensinine, a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (Nelumbo nucifera), is the active component of Liensinine diperchlorate.[1][2] Emerging research has illuminated its multifaceted pharmacological activities, positioning it as a compound of significant interest for therapeutic development. Liensinine exhibits a range of biological effects, including anti-cancer, cardiovascular protective, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive overview of the core mechanisms of action of Liensinine, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism 1: Inhibition of Autophagy and Mitophagy
A primary and extensively documented mechanism of Liensinine is its role as a late-stage autophagy and mitophagy inhibitor.[4][6][7] Autophagy is a cellular process for degrading and recycling damaged organelles and misfolded proteins. While often a survival mechanism, its inhibition can be a therapeutic strategy, particularly in oncology.
Liensinine blocks the autophagic flux at the terminal stage by preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[7][8][9] This blockade leads to the accumulation of autophagosomes within the cell.[10] Mechanistically, this effect is attributed to Liensinine's ability to inhibit the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion process, without altering lysosomal pH.[8] This action is distinct from autophagy inducers like rapamycin and is more similar to inhibitors like bafilomycin A₁, though its mechanism is unique.[8]
Caption: Liensinine blocks late-stage autophagy by inhibiting autophagosome-lysosome fusion.
Core Mechanism 2: Anti-Cancer Activity
Liensinine demonstrates potent anti-tumor effects across various cancer types through distinct but interconnected signaling pathways.
In HCC, Liensinine induces a metabolic shift from glycolysis toward oxidative phosphorylation (OXPHOS).[3] This is achieved by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis.[3] This metabolic reprogramming is also linked to the induction of Endoplasmic Reticulum (ER) stress. Furthermore, Liensinine reshapes the tumor microenvironment by reducing the expression of the immune checkpoint protein PD-L1, promoting the polarization of tumor-associated macrophages to an anti-tumor M1 phenotype, and increasing the infiltration of cytotoxic CD8+ T cells into the tumor.[3]
Caption: Liensinine's anti-HCC mechanism via AMPK/HIF-1α and immune modulation.
In human gastric cancer cells, Liensinine's anti-proliferative effect is mediated by the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway.[2] The accumulation of ROS triggers cellular stress, while the downregulation of phosphorylated PI3K and AKT leads to the induction of apoptosis, evidenced by increased levels of cleaved caspases 3 and 9, and cleaved PARP.[2] This also results in cell cycle arrest by reducing the expression of Cyclin D1.[2]
Caption: Liensinine induces apoptosis in gastric cancer via ROS and PI3K/AKT inhibition.
By inhibiting the pro-survival mechanism of autophagy, Liensinine sensitizes various cancer cells to conventional chemotherapeutic agents. In breast cancer, it enhances doxorubicin-induced apoptosis by triggering excessive mitochondrial fission mediated by DNM1L.[8] In colorectal cancer, Liensinine overcomes oxaliplatin resistance by suppressing autophagy through the inhibition of HIF-1α.[11]
Core Mechanism 3: Cardiovascular and Anti-Inflammatory Effects
Liensinine exerts significant protective effects on the cardiovascular system.
Liensinine prevents vascular inflammation through several actions. It is a potent antioxidant, scavenging free radicals and inhibiting lipid peroxidation.[1] It suppresses the proliferation and migration of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF-BB).[1] Furthermore, it reduces the production of inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2 in macrophages and decreases the enzymatic activity of matrix metalloproteinase-9 (MMP-9) in VSMCs.[1]
In the context of myocardial infarction (MI), Liensinine administration improves cardiac function and reduces the size of the infarct.[5] This cardioprotective effect is achieved by inhibiting excessive inflammatory responses and suppressing the aberrant activation of the Wnt/β-catenin signaling pathway, which is critically involved in exacerbating injury following an ischemic event.[5][12]
Caption: Liensinine's cardioprotective mechanism via Wnt and inflammation inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Liensinine's activity.
Table 1: In Vitro Efficacy and IC50 Values
| Parameter | Cell Line / System | Concentration / IC50 | Effect | Source |
|---|---|---|---|---|
| DPPH Radical Scavenging | Cell-free assay | IC50: 1.8 µg/mL | Potent antioxidant activity | [1] |
| VSMC Proliferation | Human VSMCs | 20 µg/mL | Proliferation reduced to 67.16% | [1] |
| VSMC Proliferation | Human VSMCs | 30 µg/mL | Proliferation reduced to 47.02% | [1] |
| NO Production | RAW 264.7 Macrophages | 20 µg/mL | ~25% reduction in LPS-induced NO | [1] |
| Cell Viability | HCC (Hep1-6, HUH7) | 40 µM | Significant reduction; used for subsequent experiments |[3] |
Table 2: In Vivo Experimental Dosing
| Model | Animal | Dose & Administration | Outcome | Source |
|---|---|---|---|---|
| Gastric Cancer Xenograft | Nude Mice | 10 µM, injected every 2 days | Marked inhibition of tumor burden | [2][13] |
| NSCLC Xenograft | Nude Mice | Not specified | Reduction in tumor volume and weight | [10] |
| HCC Xenograft | Nude Mice | 20 mg/kg daily, intraperitoneal | Significant suppression of tumor growth |[3] |
Detailed Experimental Protocols
Below are methodologies for key experiments cited in the literature for investigating the mechanism of Liensinine.
Cell Viability and Proliferation Assays
-
MTT Assay (for VSMC Proliferation):
-
Seed human vascular smooth muscle cells (VSMCs) in a 96-well plate.
-
Pre-treat cells with various concentrations of Liensinine for 1 hour.
-
Stimulate the cells with 20 ng/mL of platelet-derived growth factor-BB (PDGF-BB) for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[1]
-
-
CCK-8 Assay (for HCC Viability):
-
Seed HCC cell lines (e.g., HUH7, Hep1-6) in 96-well plates.
-
Treat cells with a dose range of Liensinine for a specified duration (e.g., 24-48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to quantify the number of viable cells.[3][11]
-
-
Colony Formation Assay:
-
Seed cells (e.g., HUH7) at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treat with the desired concentration of Liensinine (e.g., 30 µM).
-
Culture for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Manually count colonies containing more than 50 cells.[3]
-
Autophagy Flux Analysis
-
Western Blot for LC3 and SQSTM1/p62:
-
Treat cells (e.g., A549, MDA-MB-231) with Liensinine at various concentrations. For flux analysis, include control, Liensinine-only, bafilomycin A₁-only, and combination treatment groups.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and SQSTM1/p62, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3B-II/LC3B-I ratio and accumulation of SQSTM1/p62 indicates autophagy inhibition.[8][10]
-
-
Fluorescence Microscopy for LC3 Puncta:
-
Transfect cells with a plasmid expressing EGFP-LC3 or mRFP-GFP-LC3.
-
Treat the transfected cells with Liensinine (e.g., 20 µM for 24 hours).
-
Fix the cells and counterstain nuclei with DAPI if needed.
-
Observe the cells under a confocal microscope. An accumulation of distinct EGFP-LC3 puncta (dots) per cell signifies autophagosome accumulation.[8][10]
-
For mRFP-GFP-LC3, yellow puncta (RFP+GFP+) represent autophagosomes, while red-only puncta (RFP+GFP-) represent autolysosomes (GFP is quenched by acidic pH). A blockage of flux results in an accumulation of yellow puncta and a deficit of red puncta.[10]
-
In Vivo Tumor Xenograft Model
-
Protocol for HCC Xenograft:
-
Use male BALB/c nude mice (6–8 weeks old).
-
Subcutaneously inject 5 x 10⁶ Huh7 cells into the flanks of the mice.
-
Allow tumors to grow to a volume of approximately 100 mm³.
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer Liensinine intraperitoneally at a dose of 20 mg/kg daily. The control group receives the vehicle (e.g., DMSO).
-
Measure tumor volume with calipers every 3 days using the formula: Volume = (length × width²)/2.
-
After the treatment period (e.g., 21 days), harvest tumors for further analysis (e.g., IHC, Western blot).[3]
-
Metabolic Assays
-
Seahorse XF Analyzer for OCR and ECAR:
-
Seed cells (e.g., HUH7) in a Seahorse XF culture plate.
-
Treat with Liensinine for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.
-
The analyzer measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
-
A decrease in ECAR and an increase in OCR indicate a metabolic shift from glycolysis to oxidative phosphorylation.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
